molecular formula C8H4F3N B1303389 2,4,6-Trifluorophenylacetonitrile CAS No. 220227-80-5

2,4,6-Trifluorophenylacetonitrile

Cat. No.: B1303389
CAS No.: 220227-80-5
M. Wt: 171.12 g/mol
InChI Key: IHCQMVSMIRAMBR-UHFFFAOYSA-N
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Description

2,4,6-Trifluorophenylacetonitrile is an organic compound with the chemical formula C8H4F3N. It is a derivative of phenylacetonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

2,4,6-Trifluorophenylacetonitrile may cause respiratory irritation and could be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 2,4,6-Trifluorophenylacetonitrile are not available, it’s worth noting that similar compounds are often used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .

Mechanism of Action

Target of Action

The primary targets of 2,4,6-Trifluorophenylacetonitrile are currently unknown. This compound is a specialty product often used in proteomics research

Mode of Action

The compound’s structure, consisting of a phenyl group attached to a cyano group with three fluorine atoms substituted on the phenyl ring , suggests potential interactions with its targets.

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unclear. The compound is a liquid at ambient temperature , which may influence its absorption and distribution.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For this compound, it is known to be toxic and should be handled with care. It is stable under normal temperatures and pressures . .

Biochemical Analysis

Biochemical Properties

2,4,6-Trifluorophenylacetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions often result in the formation of reactive intermediates that can further participate in various biochemical pathways. Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing cellular processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, the compound can affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition or activation of enzymes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where a specific dosage level results in significant changes in biological activity. For instance, high doses of this compound have been associated with increased oxidative stress and cellular damage in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways often involve the cytochrome P450 enzyme system, which plays a crucial role in the oxidation and reduction of this compound. The resulting metabolites can influence metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, facilitating its distribution to different cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and accumulation within the cell. These interactions play a critical role in determining the compound’s bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biological effects . These targeting signals ensure that this compound reaches its intended site of action, thereby enhancing its efficacy and specificity. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can further regulate the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4,6-Trifluorophenylacetonitrile involves the reaction of 2,4,6-trifluorobenzaldehyde with sodium cyanide under alkaline conditions. This reaction typically occurs in a solvent such as ethanol or methanol and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to more efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluorophenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trifluorophenylacetonitrile is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to different chemical and physical properties compared to its isomers, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2,4,6-trifluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCQMVSMIRAMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380731
Record name 2,4,6-TRIFLUOROPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-80-5
Record name 2,4,6-TRIFLUOROPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220227-80-5
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